1,4-Dibenzyloxy-2-nitrobenzene
CAS No.: 51792-85-9
Cat. No.: VC21199505
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51792-85-9 |
|---|---|
| Molecular Formula | C20H17NO4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-nitro-1,4-bis(phenylmethoxy)benzene |
| Standard InChI | InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
| Standard InChI Key | QDZFMSSFDIBXED-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
1,4-Dibenzyloxy-2-nitrobenzene is an aromatic compound that belongs to the class of nitrobenzene derivatives. It contains two benzyloxy groups attached to a benzene ring that also bears a nitro group.
Basic Information
| Parameter | Value |
|---|---|
| CAS Number | 51792-85-9 |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-nitro-1,4-bis(phenylmethoxy)benzene |
| Synonyms | (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene, 1,4-DIBENZYLOXY-2-NITROBENZENE |
| MDL Number | MFCD00082778 |
The compound features a nitrobenzene core with two benzyloxy substituents. The nitro group occupies the position ortho to one benzyloxy group and para to the other, creating a unique electronic distribution that influences its chemical behavior .
Structural Characteristics
The structure of 1,4-dibenzyloxy-2-nitrobenzene consists of a central benzene ring with three key substituents:
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A nitro group (-NO₂) at the 2-position
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A benzyloxy group (-OCH₂Ph) at the 1-position
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Another benzyloxy group (-OCH₂Ph) at the 4-position
This arrangement results in a molecule with specific steric and electronic properties that determine its reactivity patterns and physical characteristics .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,4-dibenzyloxy-2-nitrobenzene is essential for its handling, storage, and application in various chemical processes.
Physical Properties
The physical properties of 1,4-dibenzyloxy-2-nitrobenzene are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 335.35 g/mol | |
| Storage Condition | Ambient temperature |
While specific data on melting point and boiling point for 1,4-dibenzyloxy-2-nitrobenzene is limited in the available sources, we can consider data from structurally related compounds. For instance, the related compound 1,4-dimethoxy-2-nitrobenzene has a melting point of 72°C and a boiling point of 169°C at 13 mmHg .
Chemical Properties
The chemical properties of 1,4-dibenzyloxy-2-nitrobenzene are largely determined by its functional groups:
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 64.3 Ų | |
| XLogP3-AA (Calculated Partition Coefficient) | 4.7 |
The nitro group in the compound is electron-withdrawing, which influences the reactivity of the aromatic ring. The benzyloxy groups, being electron-donating, counterbalance this effect to some extent, creating a molecule with interesting electronic distribution .
Synthesis Methods
Several approaches have been documented for the synthesis of 1,4-dibenzyloxy-2-nitrobenzene, with variations in starting materials, reaction conditions, and yields.
Phase-Transfer Catalysis Method
An alternative synthesis method involves phase-transfer catalysis, which can improve reaction efficiency and yield. This approach typically uses:
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Benzyl chloride as a benzylating agent
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A base (typically sodium hydroxide)
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A phase-transfer catalyst
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An organic solvent
The reaction involves the following key steps:
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Formation of phenoxide ions from hydroquinone in the presence of base
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Transfer of the phenoxide ions to the organic phase by the phase-transfer catalyst
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Benzylation of the phenoxide ions by benzyl chloride
This method can be enhanced using ultrasound irradiation, which has been reported to increase reaction rates and yields for similar transformations .
Spectroscopic Characterization
Spectroscopic data is essential for the identification and structural confirmation of 1,4-dibenzyloxy-2-nitrobenzene.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:
¹³C NMR Spectroscopy
Similarly, expected ¹³C NMR signals would include:
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak at m/z 335, corresponding to the molecular weight of C₂₀H₁₇NO₄ .
Applications and Research
1,4-Dibenzyloxy-2-nitrobenzene serves as an important intermediate in organic synthesis and has various applications in research and development.
Synthetic Intermediate
The compound functions as a key intermediate in the synthesis of more complex molecules, particularly:
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Protected catechol derivatives
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Functionalized nitrobenzene compounds
Research Applications
In organic chemistry research, 1,4-dibenzyloxy-2-nitrobenzene is utilized in:
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Studies of regioselective nitration reactions
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Investigations of benzyl protection strategies
For instance, it has been employed in the preparation of substituted indoles through reductive cyclization processes, highlighting its utility in heterocyclic synthesis .
Comparison with Related Compounds
To better understand the properties and behavior of 1,4-dibenzyloxy-2-nitrobenzene, it is useful to compare it with structurally related compounds.
Comparison with 1,4-Dimethoxy-2-nitrobenzene
The presence of benzyloxy groups in 1,4-dibenzyloxy-2-nitrobenzene, compared to methoxy groups in 1,4-dimethoxy-2-nitrobenzene, results in significant differences in physical properties and reactivity. The benzyloxy groups provide:
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Increased lipophilicity
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Greater steric hindrance
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Additional sites for potential reactions (such as hydrogenolysis of the benzyl groups)
Comparison with 1-Benzyloxy-4-nitrobenzene
The differences in substitution pattern between these compounds result in distinct electronic and steric properties, influencing their reactivity and applications in organic synthesis .
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